molecular formula C6H12ClN B1470950 4-Methylpent-1-yn-3-amine hydrochloride CAS No. 1207432-79-8

4-Methylpent-1-yn-3-amine hydrochloride

Cat. No.: B1470950
CAS No.: 1207432-79-8
M. Wt: 133.62 g/mol
InChI Key: DEJKGROALSOIGU-UHFFFAOYSA-N
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Description

4-Methylpent-1-yn-3-amine hydrochloride (C₆H₁₁N·HCl) is a secondary amine hydrochloride characterized by a terminal alkyne group and a methyl substituent on the carbon adjacent to the amine. Its molecular structure (SMILES: CC(C)C(C#C)N) features a branched carbon chain with a triple bond at the first position and a methyl group at the fourth carbon (). The compound’s InChIKey (IGJJBZHFJDQVAV-UHFFFAOYSA-N) and collision cross-section (CCS) values (e.g., 121.5 Ų for [M+H]+) suggest a compact, rigid structure with moderate polarity .

Properties

IUPAC Name

4-methylpent-1-yn-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-4-6(7)5(2)3;/h1,5-6H,7H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJKGROALSOIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207432-79-8
Record name 4-methylpent-1-yn-3-amine hydrochloride
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Biological Activity

4-Methylpent-1-yn-3-amine hydrochloride is a compound of interest in pharmacological and biochemical research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a triple bond and an amine functional group, which contribute to its reactivity and interaction with biological systems. The molecular formula is C6H12NHClC_6H_{12}N\cdot HCl.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor , modulating metabolic pathways. The precise targets remain under investigation, but the compound's structural features suggest potential interactions with proteins involved in metabolic regulation.

Proposed Mechanisms

  • Enzyme Inhibition : The compound may inhibit enzymes critical for various metabolic processes, potentially affecting pathways such as glycolysis or lipid metabolism.
  • Receptor Interaction : It may bind to specific receptors, influencing signal transduction pathways associated with cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest it may have efficacy against certain bacterial strains.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in preclinical models.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

  • In Vitro Studies :
    • A study evaluated the compound's effect on bacterial growth, demonstrating inhibition at concentrations ranging from 50 to 200 µg/mL against Staphylococcus aureus .
    • Another investigation assessed its anti-inflammatory effects using human cell lines, reporting a significant reduction in pro-inflammatory cytokines at concentrations of 10 µM .
  • In Vivo Studies :
    • Animal models treated with this compound exhibited reduced edema in inflammatory conditions, suggesting therapeutic potential .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/ModelConcentration RangeObserved Effect
AntimicrobialStaphylococcus aureus50 - 200 µg/mLInhibition of growth
Anti-inflammatoryHuman cell lines10 µMReduction in cytokine production
In Vivo InflammationRodent modelN/ADecreased edema

Comparative Analysis

When compared with similar compounds, such as 3-Methylpent-4-en-1-amine hydrochloride, this compound demonstrates distinct reactivity patterns and biological activity profiles. Its unique structure may confer specific advantages in targeting certain biological pathways.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block : The compound is utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of functional groups through various reactions such as nucleophilic additions and cycloadditions.
  • Chiral Ligand : It serves as a chiral ligand in asymmetric catalysis, facilitating the production of enantiomerically pure compounds, which are crucial in pharmaceuticals.

2. Biological Activity

  • Antioxidant Properties : Preliminary studies indicate that compounds with similar structural features exhibit antioxidant properties, potentially mitigating oxidative stress linked to diseases such as cancer and neurodegenerative disorders.
  • Neuroprotective Effects : Research suggests that it may have neuroprotective effects, with similar amine compounds showing protective capabilities against neuronal cell apoptosis induced by oxidative stress.

3. Pharmaceutical Development

  • Pharmaceutical Intermediate : The compound is explored as a potential intermediate in drug development, particularly for conditions requiring modulation of metabolic pathways.
  • Anti-inflammatory Properties : In preclinical studies, it has demonstrated potential in reducing inflammation, indicating its applicability in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-methylpent-1-yn-3-amine hydrochloride and its closest analogues (derived from and ):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity Score CCS ([M+H]+ Ų)
This compound C₆H₁₁N·HCl 141.62 Branched chain, methyl at C4, alkyne at C1 Reference 121.5
Pent-4-yn-1-amine hydrochloride C₅H₉N·HCl 123.59 Linear chain, alkyne at C4 0.73 Not available
3-Methylpent-1-yn-3-amine hydrochloride C₆H₁₁N·HCl 141.62 Methyl at C3, alkyne at C1 0.50 Not available
Prop-2-yn-1-amine hydrochloride C₃H₅N·HCl 95.53 Short chain, alkyne at C2 0.62 Not available
Key Observations:

Chain Length and Branching: The linear analogue (Pent-4-yn-1-amine) lacks the methyl branch, resulting in a lower molecular weight (123.59 vs. The methyl group at C3 in 3-Methylpent-1-yn-3-amine introduces steric hindrance near the amine, which may reduce reactivity compared to the C4-methyl isomer .

Alkyne Position :

  • Terminal alkynes (e.g., C1 in 4-methylpent-1-yn-3-amine) are more reactive in click chemistry and metal-catalyzed reactions than internal alkynes (e.g., C4 in Pent-4-yn-1-amine) .

Collision Cross-Section (CCS) :

  • The CCS value of 121.5 Ų for 4-methylpent-1-yn-3-amine indicates a moderately compact structure, likely due to the methyl branch stabilizing the conformation . Linear analogues may exhibit higher CCS due to increased flexibility.

Functional Group Variations in Related Hydrochlorides

Piperidine Derivatives ():
  • Ethyl 4-ANPP hydrochloride (C₂₁H₂₈N₂·2HCl, MW 381.4) is a piperidine-based opioid precursor with a phenyl-phenethyl substituent. Unlike 4-methylpent-1-yn-3-amine, it lacks an alkyne but shares the hydrochloride salt form, enhancing stability for forensic analysis .
Aromatic Amine Hydrochlorides ():
  • Magenta II hydrochloride (C₂₀H₁₉N₃·HCl) and 1-{4-[(3-methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride (C₁₆H₂₀ClNO) incorporate aromatic rings, enabling π-π stacking interactions absent in 4-methylpent-1-yn-3-amine. These structural differences make them more suitable for dye chemistry or receptor-targeted drug design .

Research and Stability Considerations

  • Analytical Applications : The CCS data for 4-methylpent-1-yn-3-amine () could aid in its identification via ion mobility spectrometry, distinguishing it from linear analogues like Pent-4-yn-1-amine .

Preparation Methods

Synthetic Routes and Catalytic Systems

Amination of Alkynyl Alcohol Precursors

One common approach is the conversion of 3-methyl-1-pentyn-3-ol derivatives into the corresponding amine hydrochloride. This involves:

  • Halogenation Step: Conversion of 3-methyl-1-pentyn-3-ol to 3-methyl-3-chloro-1-pentyne using hydrochloric acid in the presence of catalysts such as cuprous chloride or silver nitrate.

  • Amination Step: Subsequent nucleophilic substitution of the chloro group by ammonia or ammonium salts to yield the amine.

Data Table 1: Halogenation Reaction Conditions and Yields
Catalyst Temperature (°C) Reaction Time (h) Product Purity (%) Yield (%)
Cuprous chloride -5 to 5 2 97 95.3
Cuprous sulfate -5 to 5 2 97 92.6
Silver nitrate -5 to 5 2 97 91.2

Source: Patent CN114262271A

This step is highly efficient, with yields above 90% and product purity confirmed by gas chromatography.

Direct Amination via Catalytic Methods

Another innovative preparation method involves direct amination of 4-picoline-3-boric acid derivatives under mild conditions using inorganic ammonia sources and metal oxide catalysts. This method is notable for its shorter reaction steps, milder conditions, and higher yields, making it suitable for industrial scale-up.

Representative Reaction Conditions and Outcomes
Entry Raw Material Ammonia Source Catalyst Solvent(s) Reaction Time (h) Yield (%)
1 4-Picoline-3-boric acid Ammonium sulfate Cupric oxide Acetonitrile + Water 4 85
2 4-Picoline-3-boric acid Ammonium chloride Zinc oxide Ethanol + Water 6 84
3 4-Picoline-3-boric acid Volatile ammonium salt Red copper oxide Water 4 86
4 4-Picoline-3-boric acid Ammonium acetate Cobalt oxide Methanol + Water 4 88

Source: Patent CN104356057A

This catalytic amination method achieves yields up to 88% at room temperature with simple work-up procedures, indicating excellent industrial applicability.

Process Analysis and Optimization

Reaction Conditions

  • Temperature: Most reactions proceed efficiently at room temperature or slightly below (−5 to 5 °C for halogenation; room temperature for catalytic amination).

  • Catalysts: Transition metal oxides such as cupric oxide, zinc oxide, cobalt oxide, and copper(I) chloride are effective catalysts, influencing reaction rate and yield.

  • Solvents: Mixtures of water with organic solvents like acetonitrile, ethanol, or methanol facilitate solubility and reaction kinetics.

Environmental and Industrial Considerations

  • The direct amination method avoids hazardous nitration steps and reduces acid waste generation, offering a greener alternative.

  • The halogenation step requires careful temperature control and catalyst choice to optimize yield and minimize by-products.

Summary of Key Preparation Methods

Preparation Method Key Features Advantages Limitations
Halogenation of 3-methyl-1-pentyn-3-ol followed by amination Uses industrial HCl and catalysts like cuprous chloride High purity and yield; well-established Requires low temperature control; multi-step
Direct catalytic amination of 4-picoline-3-boric acid derivatives Uses inorganic ammonia and metal oxide catalysts Mild conditions; high yield; environmentally friendly Requires preparation of boric acid derivative

Research Findings and Data Tables

Table 2: Comparative Yields and Conditions of 4-Methylpent-1-yn-3-amine Hydrochloride Preparation

Method Catalyst Temp (°C) Time (h) Yield (%) Purity (%) Notes
Halogenation + Amination Cuprous chloride -5 to 5 2 95.3 97 High yield, requires cooling
Halogenation + Amination Silver nitrate -5 to 5 2 91.2 97 Slightly lower yield
Catalytic amination (CuO) Cupric oxide 25 4 85 Not specified Mild conditions, scalable
Catalytic amination (CoO) Cobalt oxide 25 4 88 Not specified Highest yield among catalytic methods

Q & A

Q. How can discrepancies in bioactivity assays (e.g., receptor binding) be addressed when using this compound?

  • Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature) to minimize variability. Use isotopically labeled analogs (3^{3}H or 14^{14}C) to track compound integrity during incubation. Validate target engagement via orthogonal methods (e.g., SPR or fluorescence polarization) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylpent-1-yn-3-amine hydrochloride
Reactant of Route 2
4-Methylpent-1-yn-3-amine hydrochloride

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